molecular formula C17H24N2O4 B13326921 Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B13326921
M. Wt: 320.4 g/mol
InChI Key: XNNVXQOYAYKRND-HNNXBMFYSA-N
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Description

Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and benzyl derivatives.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis may include acids, bases, and solvents like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution may result in various substituted piperidine derivatives.

Scientific Research Applications

Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures.

    Benzyl Derivatives: Compounds with benzyl groups attached to different functional groups.

Uniqueness

Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

benzyl 4-[(2S)-2-amino-3-methoxy-3-oxopropyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-22-16(20)15(18)11-13-7-9-19(10-8-13)17(21)23-12-14-5-3-2-4-6-14/h2-6,13,15H,7-12,18H2,1H3/t15-/m0/s1

InChI Key

XNNVXQOYAYKRND-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)[C@H](CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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